molecular formula C11H10BrClO2 B8392179 2-Bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran

2-Bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran

Cat. No. B8392179
M. Wt: 289.55 g/mol
InChI Key: KSKKDHJYDYEMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran is a useful research compound. Its molecular formula is C11H10BrClO2 and its molecular weight is 289.55 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10BrClO2

Molecular Weight

289.55 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-4-methoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C11H10BrClO2/c1-6-9(5-12)15-8-4-3-7(13)11(14-2)10(6)8/h3-4H,5H2,1-2H3

InChI Key

KSKKDHJYDYEMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Cl)OC)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of (5-chloro-4-methoxy-3-methyl benzofuran-2-yl)-methanol (0.29 g; 1.3 mmol) in dichloromethane (5 mL) was added neat phosphorus tribromide (0.18 mL; 0.52 g; 1.9 mmol; 1.5 eq) and pyridine (3 drops). The ice bath was removed and the reaction was allowed to warm to room temperature overnight. Additional phosphorus tribromide (0.09 mL; 0.26 g; 0.95 mmol; 0.75 eq) was added and stirring continued at room temperature. After two hours, the reaction was quenched with ice and extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated sodium bicarbonate, followed by drying over magnesium sulfate, filtration and concentration in vacuo to give essentially pure 2-bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran (0.37 g; 99%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two

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